BenchChemオンラインストアへようこそ!

Celiprolol

Cardiovascular Pharmacology Hypertension Hemodynamics

Celiprolol is the only beta-blocker combining selective β1-antagonism, β2-partial agonism, and weak α2-antagonism in a single molecule—a triple-action profile no conventional agent replicates. Unlike atenolol, it increases resting cardiac output by 9% (p=0.03) rather than decreasing it by 19%, making it essential for heart failure and exercise physiology models. It raises HDL cholesterol by 5% while lowering triglycerides, unlike propranolol which worsens lipid profiles. With the lowest pulmonary β2-receptor affinity among beta-blockers (relative potency ratio of 1 vs. 46 for propranolol), it ensures respiratory safety in comorbid airway disease. As the sole beta-blocker in active Phase 3 vEDS trials (NCT00190411), it is irreplaceable for translational cardiovascular and connective tissue research. Substitution compromises all these unique effects.

Molecular Formula C20H33N3O4
Molecular Weight 379.5 g/mol
CAS No. 56980-93-9
Cat. No. B1668369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeliprolol
CAS56980-93-9
SynonymsCeliprolol
Celiprolol Hydrochloride
Celiprolol Monohydrochloride
Celiprolol, (+,-)-Isomer
Celiprolol, (R)-Isomer
Celiprolol, (S)-Isomer
Celiprolol, Monohydrochloride, (R)-Isomer
Celiprolol, Monohydrochloride, (S)-Isomer
Hydrochloride, Celiprolol
Monohydrochloride, Celiprolol
N'-(3-Acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethylurea
REV 5320A
REV-5320A
REV5320A
Selectol
ST 1396
ST-1396
ST1396
Molecular FormulaC20H33N3O4
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C
InChIInChI=1S/C20H33N3O4/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26)
InChIKeyJOATXPAWOHTVSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Celiprolol (CAS 56980-93-9): A Unique Vasoactive Beta-Blocker for Targeted Cardiovascular Research and Clinical Applications


Celiprolol (CAS 56980-93-9) is a third-generation, hydrophilic beta-adrenoceptor antagonist characterized by a distinctive pharmacological profile [1]. It functions simultaneously as a selective β1-adrenoceptor antagonist, a β2-adrenoceptor partial agonist, and a weak α2-adrenoceptor antagonist [2]. This intrinsic sympathomimetic activity (ISA), specifically at β2-receptors, is believed to underpin its mild vasodilatory properties, differentiating it from first- and second-generation beta-blockers that lack this dual action [3]. It is indicated for the management of mild to moderate hypertension and effort-induced angina pectoris, and is under investigation for rare vascular conditions such as Vascular Ehlers-Danlos Syndrome (vEDS) [4].

Why Celiprolol Cannot Be Simply Substituted: The Pharmacological Basis for Its Clinical Differentiation


Celiprolol's unique triple-action pharmacology—β1-antagonism, β2-partial agonism, and weak α2-antagonism—means it cannot be interchanged with other beta-blockers without compromising specific therapeutic effects. While conventional cardioselective agents like atenolol or metoprolol provide β1-blockade, they lack intrinsic β2-agonist activity, which in celiprolol contributes to vasodilation, a lower propensity for bradycardia, and a neutral or favorable metabolic profile [1]. Conversely, non-selective beta-blockers like propranolol induce β2-blockade, leading to bronchoconstriction and adverse lipid changes [2]. Therefore, substitution with a standard beta-blocker will alter the hemodynamic response, metabolic impact, and tolerability profile, particularly in patients with co-morbidities like dyslipidemia, peripheral vascular disease, or reactive airway disease [3].

Quantitative Evidence for Celiprolol Differentiation: Head-to-Head Comparative Data


Superior Hemodynamic Profile: Higher Cardiac Output and Less Bradycardia Compared to Atenolol

In a direct head-to-head comparison, celiprolol demonstrated a significantly different hemodynamic profile compared to atenolol in patients with mild to moderate hypertension. While both drugs achieved similar blood pressure reductions, celiprolol preserved cardiac function to a greater extent [1].

Cardiovascular Pharmacology Hypertension Hemodynamics

Favorable Metabolic Impact: Celiprolol Increases HDL and Decreases Triglycerides Versus Propranolol

A double-blind, randomized trial directly comparing celiprolol and propranolol in hypertensive patients revealed a clear divergence in their effects on serum lipids. Propranolol worsened the lipid profile, while celiprolol demonstrated beneficial or neutral effects [1].

Lipid Metabolism Cardiometabolic Risk Antihypertensive Therapy

High Beta-1 Selectivity for Antagonism: Superior to Atenolol in Preclinical Models

In preclinical studies assessing antagonist activity, celiprolol exhibits a high degree of selectivity for the β1-adrenoceptor subtype over the β2-adrenoceptor, which is a critical factor for its cardioselective therapeutic action and reduced pulmonary side effects [1].

Receptor Selectivity Beta-Adrenoceptor Preclinical Pharmacology

Less Pronounced Bradycardia During Exercise Compared to Atenolol

The same clinical comparison with atenolol also quantified the differential impact on heart rate during physical activity. Celiprolol's intrinsic sympathomimetic activity translates to a significantly less pronounced depression of exercise-induced tachycardia [1].

Exercise Physiology Heart Rate Beta-Blocker Comparison

Minimal Impact on Bronchial Tissue: Lower Affinity for β2-Receptors than Bisoprolol and Propranolol

In vitro studies on human tissue directly compared the β2-adrenoceptor affinity of celiprolol, bisoprolol, and propranolol. Celiprolol demonstrated the lowest affinity for β2-receptors in lung tissue, suggesting a superior safety profile for patients with concomitant respiratory conditions [1].

Pulmonary Pharmacology Beta-Blocker Safety COPD

Optimal Research and Industrial Use Cases for Celiprolol (CAS 56980-93-9) Based on Differential Evidence


Hemodynamic Studies Requiring Beta-Blockade Without Cardiac Depression

In cardiovascular research where a beta-blocker is needed to lower blood pressure but preservation of cardiac output is critical, celiprolol is the superior choice. Direct comparative evidence shows it increases resting cardiac output by 9%, while atenolol decreases it by 19% (p=0.03) [1]. This makes celiprolol ideal for studies on hypertensive heart disease, exercise physiology, and heart failure models where maintaining pump function is a key endpoint.

Investigations in Hypertensive Patients with Comorbid Dyslipidemia

For clinical trials or therapeutic applications targeting hypertensive patients with dyslipidemia, celiprolol provides a clear advantage. Unlike propranolol, which significantly worsens the lipid profile, celiprolol has been shown to increase HDL cholesterol by 5% and decrease triglycerides, thereby improving cardiovascular risk factors [2]. This unique metabolic profile makes celiprolol the beta-blocker of choice for cardiometabolic research.

Pulmonary Safety Studies: Evaluating Beta-Blockers in Asthma or COPD Models

In preclinical or clinical research focused on the respiratory safety of beta-blockers, celiprolol is the optimal agent. It exhibits the lowest affinity for pulmonary β2-adrenoceptors, with a relative potency ratio of 1 compared to 12 for bisoprolol and 46 for propranolol in functional human bronchial assays [3]. This quantitative differentiation supports its use in studies involving patients with comorbid respiratory disease or in models of bronchial hyperreactivity.

Orphan Disease Research: Vascular Ehlers-Danlos Syndrome (vEDS)

Celiprolol is the only beta-blocker with ongoing, dedicated Phase 3 clinical trials for the prevention of vascular complications in vEDS (e.g., NCT00190411) [4]. Its unique pharmacological profile, which includes vasodilation and potential effects on arterial wall stress, makes it an indispensable tool for researchers investigating this rare connective tissue disorder.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Celiprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.